2-cyclohexyl-2-hydroxypropanoic acid
Description
2-Cyclohexyl-2-hydroxypropanoic acid is a carboxylic acid derivative characterized by a cyclohexyl group and a hydroxyl group attached to the α-carbon of the propanoic acid backbone. The cyclohexyl moiety enhances lipid solubility, which may influence bioavailability and tissue distribution .
Properties
CAS No. |
88051-46-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis and decarboxylation . Another method includes the oxidation of 2-cyclohexyl-2-hydroxypropanal using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclohexanone in the presence of a suitable catalyst, followed by oxidation and hydrolysis steps . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexyl-2-oxopropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-cyclohexyl-2-hydroxypropanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: 2-Cyclohexyl-2-oxopropanoic acid.
Reduction: 2-Cyclohexyl-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . The compound’s hydroxy and carboxyl groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The hydroxyl and cyclohexyl groups’ positions significantly alter chemical behavior:
- 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid (CAS 861451-23-2): The 4-hydroxy configuration allows for better hydrogen-bonding interactions, increasing solubility in polar solvents .
- 2-Cyclohexylpropanoic acid (CAS 701-97-3): Lacks the hydroxyl group, resulting in higher lipophilicity and faster membrane permeation but lower metabolic stability .
Physicochemical Properties
*Estimated values based on structural analogs.
Research Findings and Key Contrasts
- Biotransformation Pathways: Cyclohexyl isocyanates, formed during nitrosourea degradation, are inactive metabolites , suggesting that hydroxylation in this compound might prevent toxic intermediate formation.
- Stereochemical Impact: The spatial arrangement of substituents (e.g., 3-hydroxy vs. 4-hydroxy) affects receptor binding. For example, 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid has shown higher affinity for enzymatic targets in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
